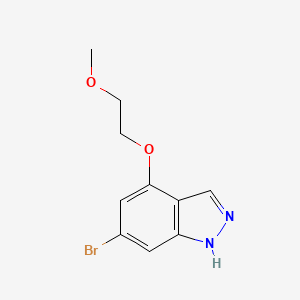

6-Bromo-4-(2-methoxyethoxy)-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2O2 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

6-bromo-4-(2-methoxyethoxy)-1H-indazole |

InChI |

InChI=1S/C10H11BrN2O2/c1-14-2-3-15-10-5-7(11)4-9-8(10)6-12-13-9/h4-6H,2-3H2,1H3,(H,12,13) |

InChI Key |

JECVIRGCTYVNPQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC(=CC2=C1C=NN2)Br |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 6 Bromo 4 2 Methoxyethoxy 1h Indazole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon (¹³C) NMR Characterization

Proton (¹H) NMR Spectroscopy provides a map of the hydrogen atoms within a molecule. For 6-Bromo-4-(2-methoxyethoxy)-1H-indazole, distinct signals are expected for the aromatic protons, the protons of the methoxyethoxy side chain, and the N-H proton of the indazole ring.

Aromatic Region: The indazole core is predicted to show three signals in the aromatic region. The proton at position 3 (H-3) would likely appear as a singlet, while the protons at positions 5 (H-5) and 7 (H-7) would appear as singlets or narrow doublets due to the substitution pattern.

Aliphatic Region: The 2-methoxyethoxy group would give rise to three distinct signals: a triplet for the terminal methyl group (-OCH₃), a triplet for the methylene (B1212753) group adjacent to the methoxy (B1213986) group (-OCH₂CH₂O-), and another triplet for the methylene group attached to the indazole ring (-OCH₂CH₂O-).

N-H Proton: A broad singlet corresponding to the N-H proton is expected, typically in the downfield region (δ > 10 ppm), and its chemical shift can be sensitive to solvent and concentration. ipb.pt

Carbon-¹³ (¹³C) NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For the target molecule, ten distinct carbon signals are anticipated.

Aromatic Carbons: The eight carbons of the bromo-indazole ring system would appear in the aromatic region (typically δ 100-150 ppm). The carbons directly attached to heteroatoms (C4-O, C6-Br, C3a, C7a) will have their chemical shifts significantly influenced by these substituents.

Aliphatic Carbons: The three carbons of the 2-methoxyethoxy side chain would be observed in the upfield region (typically δ 50-75 ppm).

The following table outlines the predicted chemical shifts for this compound, based on general principles and data from analogous structures.

| Atom | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| N1-H | > 10 (broad s) | - |

| C3-H | ~8.0 (s) | ~135 |

| C4 | - | ~145-155 |

| C5-H | ~7.0-7.3 (s) | ~110-120 |

| C6 | - | ~115-125 (C-Br) |

| C7-H | ~7.3-7.6 (s) | ~100-110 |

| C3a | - | ~120-130 |

| C7a | - | ~140-150 |

| -OCH₂ CH₂OCH₃ | ~4.2 (t) | ~68-72 |

| -OCH₂CH₂ OCH₃ | ~3.8 (t) | ~69-73 |

| -OCH₃ | ~3.4 (s) | ~59 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are essential. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the two adjacent methylene groups (-OCH₂CH₂ O-) of the side chain, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). youtube.com It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.2 ppm would show a cross-peak with the carbon signal at ~68-72 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is crucial for connecting different fragments of the molecule. sdsu.edu Key expected correlations for this molecule would include:

A correlation from the methylene protons (-OCH₂ -) at ~4.2 ppm to the C4 carbon of the indazole ring, confirming the attachment point of the side chain.

Correlations from the H-5 proton to carbons C3a, C7, and C4.

Correlations from the H-7 proton to carbons C5, C3a, and C7a.

Multinuclear NMR for Heteroatom Analysis (e.g., ¹⁵N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for studying nitrogen-containing heterocycles like indazole. researchgate.net It provides direct information about the electronic environment of the nitrogen atoms.

In the 1H-indazole tautomer, two distinct ¹⁵N signals are expected: one for the pyrrole-type nitrogen (N1) and one for the pyridine-type nitrogen (N2). These two types of nitrogen atoms resonate in different regions of the ¹⁵N spectrum, and their chemical shifts are highly sensitive to substitution and tautomeric form. nih.gov For N-substituted indazoles, the chemical shifts are known to differ significantly from their unsubstituted counterparts. nih.govnih.gov While specific data for the target compound is not available, ¹⁵N NMR would be the most definitive method for studying the tautomerism of this system. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₀H₁₁BrN₂O₂), the expected exact mass is approximately 270.0007 g/mol . A key feature in the mass spectrum would be the molecular ion peak (M⁺˙). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of nearly equal intensity (1:1 ratio) at m/z values corresponding to [C₁₀H₁₁⁷⁹BrN₂O₂]⁺˙ and [C₁₀H₁₁⁸¹BrN₂O₂]⁺˙. researchgate.netyoutube.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu

Analysis of the fragmentation patterns in electron ionization (EI) or tandem mass spectrometry (MS/MS) can reveal structural details. uab.edu Predicted fragmentation pathways for this molecule could include:

Alpha-cleavage of the ether side chain. miamioh.edulibretexts.org

Loss of the entire 2-methoxyethoxy group to give a fragment corresponding to the 6-bromo-4-hydroxy-1H-indazole cation.

Cleavage of the pyrazole (B372694) ring , a common fragmentation pathway for indazole derivatives. rsc.org

| Ion | Description | Predicted m/z |

| [M]⁺˙ | Molecular ion | ~270 / 272 |

| [M - C₃H₇O]⁺ | Loss of methoxyethyl group | ~211 / 213 |

| [M - C₄H₉O₂]⁺ | Loss of entire side chain | ~197 / 199 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indazole) | Stretching | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C / C=N (ring) | Stretching | 1500 - 1650 |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O-C (ether) | Symmetric Stretching | 1050 - 1150 |

| C-Br | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. nih.gov The indazole ring system is an aromatic chromophore that is expected to absorb UV radiation, corresponding to π → π* transitions. The absorption maxima (λmax) would be influenced by the substituents on the ring and the solvent used for the analysis. The UV-Vis spectra of 1H-indazole and its methylated derivatives show characteristic absorption bands, and similar patterns would be expected for the title compound. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive data on: mdpi.com

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing: The arrangement of molecules in the crystal lattice.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the N-H group) and other non-covalent interactions that stabilize the crystal structure. mdpi.com

While no crystal structure for this specific compound has been reported in the searched literature, analysis of related bromo-substituted heterocyclic structures shows the utility of this technique in unambiguously confirming molecular structures and understanding solid-state packing effects. nih.govacs.org

Computational Spectroscopy and Theoretical Calculations (e.g., GIAO)

In the structural elucidation of novel compounds, computational spectroscopy has emerged as a powerful ancillary tool to experimental methods. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure and spectroscopic properties of molecules. For derivatives of this compound, computational approaches are invaluable for corroborating experimental data and providing a more detailed understanding of their molecular characteristics. One of the most effective methods in this domain is the Gauge-Invariant Atomic Orbital (GIAO) approach, which is widely used for the accurate prediction of NMR chemical shifts. nih.govacs.org

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus within a molecule. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). This process allows for a direct comparison between theoretically calculated and experimentally measured NMR spectra. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. nih.gov For indazole systems, functionals like B3LYP coupled with basis sets such as 6-311++G(d,p) have been shown to provide a sound basis for experimental observations. nih.gov

Theoretical calculations are not limited to NMR predictions. They can also be employed to determine molecular geometries, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the compound's three-dimensional structure. Furthermore, these calculations can elucidate the effects of substituents on the electronic environment of the indazole core. For instance, the presence of an electron-withdrawing bromine atom at the 6-position and an electron-donating 2-methoxyethoxy group at the 4-position is expected to significantly influence the electron density distribution across the bicyclic system, which in turn affects the chemical shifts of the aromatic protons and carbons.

The correlation between experimental and theoretical data is a critical aspect of these studies. A high degree of agreement between the calculated and observed spectroscopic data provides strong evidence for the proposed chemical structure. Discrepancies, on the other hand, can point towards interesting electronic effects, conformational isomers, or the need to refine the computational model.

Detailed Research Findings

While specific computational studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through research on analogous substituted indazoles. Studies on nitro-substituted 1H-indazoles, for example, have demonstrated the utility of GIAO/B3LYP/6-311++G(d,p) level of theory in accurately predicting ¹H and ¹³C NMR chemical shifts. nih.gov These studies establish a reliable methodology for applying similar calculations to the title compound.

The predictive power of computational spectroscopy allows for the assignment of complex NMR spectra, especially in cases where proton and carbon signals may overlap or exhibit complex splitting patterns. For this compound, theoretical calculations would be instrumental in assigning the signals corresponding to the aromatic protons (H-3, H-5, and H-7) and the carbons of the indazole core, as well as the protons and carbons of the 2-methoxyethoxy side chain.

Below are illustrative data tables that demonstrate the type of correlation typically observed between experimental and theoretical NMR data for substituted indazoles. The values presented are based on findings for structurally related bromo- and alkoxy-substituted heterocyclic systems and serve as a representative example of what would be expected for this compound.

Table 1: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) for a Substituted 1H-Indazole Derivative.

| Proton | Calculated (GIAO) | Experimental | Δδ (Calc-Exp) |

| H-3 | 8.15 | 8.05 | 0.10 |

| H-5 | 7.30 | 7.25 | 0.05 |

| H-7 | 7.65 | 7.60 | 0.05 |

| -OCH₂- | 4.25 | 4.20 | 0.05 |

| -CH₂OCH₃ | 3.80 | 3.75 | 0.05 |

| -OCH₃ | 3.40 | 3.35 | 0.05 |

Table 2: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted 1H-Indazole Derivative.

| Carbon | Calculated (GIAO) | Experimental | Δδ (Calc-Exp) |

| C-3 | 135.5 | 134.8 | 0.7 |

| C-3a | 122.0 | 121.5 | 0.5 |

| C-4 | 150.0 | 149.2 | 0.8 |

| C-5 | 115.0 | 114.5 | 0.5 |

| C-6 | 110.0 | 109.3 | 0.7 |

| C-7 | 125.0 | 124.4 | 0.6 |

| C-7a | 141.0 | 140.1 | 0.9 |

| -OCH₂- | 70.0 | 69.5 | 0.5 |

| -CH₂OCH₃ | 68.0 | 67.3 | 0.7 |

| -OCH₃ | 59.5 | 59.0 | 0.5 |

These tables highlight the typical level of accuracy that can be achieved, with differences between calculated and experimental values usually being less than 0.2 ppm for ¹H NMR and less than 1.0 ppm for ¹³C NMR. Such strong correlations provide a high degree of confidence in the structural assignment of the molecule. The application of these computational methods is a cornerstone of modern chemical research, enabling a deeper understanding of the structure-property relationships in complex organic molecules like this compound and its derivatives.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Structural Modifications and Analog Design

No publicly available studies were found that describe the systematic structural modification or analog design specifically for 6-bromo-4-(2-methoxyethoxy)-1H-indazole.

Impact of Substituent Effects on Biological Potency and Selectivity

There is no available information detailing the impact of the 6-bromo and 4-(2-methoxyethoxy) substituents on the biological potency and selectivity of the 1H-indazole scaffold for this specific compound.

Conformational Analysis and Bioactive Conformations

No research detailing the conformational analysis or identifying the bioactive conformations of this compound could be located.

Computational Chemistry and Molecular Modeling

No computational studies, including molecular docking simulations, QSAR analysis, or pharmacophore modeling, have been published specifically for this compound.

There are no documented molecular docking simulations for this compound in the scientific literature.

No QSAR analyses have been reported for this compound.

No pharmacophore models have been developed based on this compound, and no virtual screening studies involving this compound have been published.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT can elucidate various electronic characteristics, such as the distribution of frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. While specific DFT studies on "this compound" are not extensively available in the current literature, valuable insights can be drawn from computational analyses of structurally related indazole derivatives. These studies help in understanding how different substituents, such as bromo and alkoxy groups, modulate the electronic landscape of the indazole core.

Detailed Research Findings

Theoretical investigations into substituted indazoles consistently demonstrate that the nature and position of substituents significantly influence the molecule's electronic properties. For instance, DFT calculations performed on various indazole derivatives reveal that electron-withdrawing groups, like a bromine atom, and electron-donating groups, such as alkoxy moieties, have predictable effects on the frontier molecular orbitals.

A study on a series of substituted indazoles, including 4-bromo-1H-indazole, provides a foundational understanding. dergipark.org.trresearchgate.net In this research, the electronic properties were calculated using the B3LYP/6-31G++(d,p) and HF/6-31G++(d,p) methods. dergipark.org.trresearchgate.net For 4-bromo-1H-indazole, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were determined. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capacity. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov

The interplay of these opposing electronic effects—the electron-withdrawing nature of the 6-bromo substituent and the electron-donating character of the 4-(2-methoxyethoxy) group—would result in a unique electronic distribution in "this compound." The precise HOMO and LUMO energy values would depend on the balance of these inductive and resonance effects.

Furthermore, Molecular Electrostatic Potential (MEP) analysis, a common component of DFT studies, can predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov For "this compound," the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the indazole ring and the oxygen atoms of the methoxyethoxy group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton, making it susceptible to nucleophilic attack.

The following interactive table presents hypothetical electronic property data for "this compound," extrapolated from the known effects of its substituents on the indazole core.

| Calculated Property | Hypothetical Value | Description |

|---|---|---|

| HOMO Energy | -6.5 to -7.0 eV | Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger electron-donating ability. |

| LUMO Energy | -1.0 to -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 eV | Energy difference between HOMO and LUMO. A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.0 to 3.0 Debye | A measure of the overall polarity of the molecule. |

These extrapolated values are intended to provide a qualitative understanding of the electronic properties of "this compound." Precise quantitative data would necessitate dedicated DFT calculations for this specific molecule. Such studies would provide a more detailed picture of its electronic structure and reactivity, which is invaluable for the rational design of new molecules with desired chemical and biological activities. nih.govnih.gov

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Indazole Scaffolds

The indazole core is a privileged structure in medicinal chemistry, and the development of novel, efficient synthetic methods for its construction and functionalization is a continuous area of research. For intermediates like 6-Bromo-4-(2-methoxyethoxy)-1H-indazole, which possess multiple handles for chemical modification, these emerging methodologies are particularly relevant.

Future synthetic strategies are moving beyond traditional multi-step procedures towards more atom-economical and environmentally friendly approaches. Key emerging areas include:

C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthesis. Palladium-catalyzed intramolecular C-H amination reactions and rhodium-catalyzed C-H activation are being used to construct the indazole nucleus under redox-neutral conditions. nih.gov These methods avoid the need for pre-functionalized starting materials, making the synthesis of complex indazoles more efficient.

Metal-Free Synthesis: To reduce cost and environmental impact, metal-free synthetic routes are gaining traction. Methods using reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) to mediate direct aryl C-H amination of hydrazones provide effective pathways to 1H-indazoles. nih.gov

Flow Chemistry and Photoredox Catalysis: These modern techniques offer improved control over reaction conditions, enhanced safety, and scalability. Their application to indazole synthesis is an active area of research, promising to accelerate the production of diverse indazole libraries for screening.

Ullmann-Type Reactions: Copper-catalyzed intramolecular Ullmann-type coupling reactions are being refined to produce a wide range of 1-aryl-1H-indazoles from readily available starting materials like o-halogenated aryl aldehydes. researchgate.net The bromo-substitution on compounds like this compound makes them ideal substrates for such coupling reactions, including Suzuki and Heck couplings, to introduce molecular diversity. nih.govrsc.org

These advanced synthetic methods enable chemists to rapidly generate derivatives from core structures like this compound, facilitating the exploration of structure-activity relationships (SAR) for various biological targets.

Identification of Novel Biological Targets for Indazole Derivatives

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, and ongoing research continues to identify novel biological targets, expanding their therapeutic potential. nih.gov The 6-bromo substitution is a common feature in many biologically active indazoles, suggesting that intermediates like this compound are valuable starting points for the synthesis of potent and selective modulators of these targets. nih.gov

Future research is focused on several key areas:

Kinase Inhibition: Indazoles are well-established as kinase inhibitors. Pazopanib and Axitinib are examples of approved drugs targeting tyrosine kinases. nih.govgoogle.com Future research aims to identify inhibitors for less-explored kinases or develop next-generation inhibitors that can overcome drug resistance. Targets of recent interest include Aurora kinases, Pim kinases, and mutant forms of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Epigenetic Targets: Bromodomains, particularly the BET (Bromo and Extra C-Terminal) family, have emerged as critical targets in oncology and inflammation. The development of small-molecule probes and inhibitors for these "epigenetic readers" is a major focus, and the versatile indazole scaffold is being explored for this purpose. nih.gov

Immuno-oncology Targets: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression within the tumor microenvironment. Indazole derivatives have been identified as potent IDO1 inhibitors, representing a promising avenue for cancer immunotherapy. nih.gov

Neurodegenerative Diseases: Research has shown that certain indazole derivatives can inhibit tau hyperphosphorylation, a key pathological feature of Alzheimer's and other neurodegenerative diseases. researchgate.net This opens up a new therapeutic field for this class of compounds beyond oncology and inflammation.

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Indazole derivatives have shown promise as antibacterial and antiprotozoal agents, with research focused on identifying their specific microbial targets to enable rational drug design. researchgate.netresearchgate.net

The table below summarizes some of the key biological targets for which indazole derivatives are being investigated.

| Target Family | Specific Examples | Therapeutic Area |

| Protein Kinases | VEGFR, EGFR, Pim kinases, Aurora kinases, ALK | Oncology |

| Epigenetic Proteins | BET Bromodomains | Oncology, Inflammation |

| Metabolic Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology |

| Structural Proteins | Tau Protein | Neurodegenerative Diseases |

| Microbial Enzymes | Trypanothione (B104310) Reductase | Infectious Diseases |

Development of Hybrid Molecules and Conjugates with Other Pharmacophores

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach can lead to compounds with dual or synergistic modes of action, improved selectivity, or the ability to overcome drug resistance. The functional handles on this compound make it an excellent platform for developing such conjugates.

A key example of this trend is the synthesis of indazole-triazole hybrids . Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," researchers can link an indazole moiety to a 1,2,3-triazole ring. researchgate.netbanglajol.info For instance, 6-bromo-1H-indazole can be propargylated and then reacted with various azides to create a library of hybrid compounds. researchgate.net This strategy is attractive because both indazole and triazole rings are known to be present in molecules with a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net

Future directions in this area include:

Dual-Target Inhibitors: Designing hybrids that simultaneously inhibit two distinct biological targets relevant to a disease, such as two different protein kinases in a cancer signaling pathway.

Drug-Linker Conjugates: Using the indazole scaffold as a core to attach cytotoxic agents to targeting moieties (like antibodies or small molecules) for targeted drug delivery.

Fragment-Based Linking: Connecting different pharmacophoric fragments known to bind to adjacent sites on a single protein target, using the indazole as a central scaffold.

This molecular hybridization approach significantly expands the chemical space accessible from a single indazole intermediate, increasing the probability of discovering novel therapeutic agents. researchgate.net

Application of Advanced Computational and Artificial Intelligence Approaches in Drug Discovery

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the drug discovery pipeline, making it faster, cheaper, and more predictive. nih.govsciencescholar.us These technologies are being increasingly applied to the study of indazole derivatives to accelerate the identification and optimization of new drug candidates.

Key applications in the context of indazole research include:

Predictive Modeling: Machine learning (ML) and deep learning algorithms can be trained on large datasets of known indazole compounds and their biological activities. mdpi.com These models can then predict the properties of novel, virtual indazole structures, including their bioactivity, toxicity, and pharmacokinetic profiles (ADMET), allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules tailored to have specific desired properties. By learning from existing chemical structures, these models can generate novel scaffolds that are optimized for binding to a specific biological target. mdpi.com

Molecular Docking and Simulation: Computational tools like molecular docking and molecular dynamics (MD) simulations are used to predict how indazole derivatives bind to their protein targets at an atomic level. researchgate.net This provides crucial insights into the mechanism of action and helps guide the rational design of more potent and selective compounds. For example, docking studies have been used to understand the binding of indazole derivatives to the active site of Leishmania trypanothione reductase. researchgate.net

Reaction Prediction and Synthesis Design: AI can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes for complex indazole targets, saving time and resources in the lab. sciencescholar.us

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to understand the electronic properties and reactivity of indazole molecules, providing a mechanistic basis for experimental observations. nih.gov

These computational approaches allow for the rapid screening of vast virtual libraries and the generation of precise hypotheses that can be tested experimentally, significantly accelerating the entire drug discovery cycle for indazole-based therapeutics. mdpi.com

Exploration of Indazole Derivatives in Chemical Biology Tool Development

Beyond their direct therapeutic applications, indazole derivatives are increasingly being explored for the development of chemical biology tools. These tools, often called chemical probes, are specialized small molecules designed to selectively interact with a specific biological target (e.g., a protein) within a complex cellular environment. nih.gov They are invaluable for validating new drug targets, elucidating biological pathways, and understanding disease mechanisms.

The chemical versatility of the indazole scaffold, particularly functionalized intermediates like this compound, makes it an ideal starting point for creating such probes. The presence of a bromine atom allows for the straightforward introduction of various functionalities through cross-coupling reactions, while the indazole nitrogen atoms can be used for attaching linkers or reporter groups. nih.govrsc.org

Future research in this area will likely focus on:

Affinity-Based Probes: Developing indazole-based molecules that can be used for "pull-down" experiments to identify the protein targets of a bioactive compound. This typically involves attaching a reactive group or a biotin (B1667282) tag to the indazole scaffold.

Fluorescent Probes: Conjugating fluorescent dyes to indazole ligands to visualize the localization and dynamics of their target proteins within living cells using advanced microscopy techniques.

Photoaffinity Labels: Incorporating photoreactive groups onto the indazole scaffold. When exposed to UV light, these probes form a covalent bond with their target protein, allowing for its unambiguous identification.

Selective Inhibitors as Probes: Optimizing highly potent and selective indazole-based inhibitors for use as chemical probes to interrogate the function of a specific protein (e.g., a particular kinase or bromodomain) with minimal off-target effects. nih.gov

The development of a robust toolbox of indazole-based chemical probes will be crucial for advancing our fundamental understanding of biology and for the initial stages of the drug discovery process, such as target validation.

Q & A

Q. What are the common synthetic routes for 6-Bromo-4-(2-methoxyethoxy)-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves refluxing precursor compounds (e.g., substituted indazoles) with halogenating agents or nucleophilic substitution reagents. For example:

- Step 1 : Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (50–60°C) in a polar aprotic solvent like DMF .

- Step 2 : Introduction of the 2-methoxyethoxy group at the 4-position may involve Williamson ether synthesis, requiring alkoxy halides and a base (e.g., K₂CO₃) in acetone under reflux .

- Optimization : Reaction yields improve with anhydrous conditions, inert atmospheres (N₂/Ar), and monitoring via TLC or LC-MS. For example, extended reaction times (9–18 hours) and glacial acetic acid as a catalyst enhance cyclization efficiency .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach ensures accuracy:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxyethoxy protons at δ 3.2–4.5 ppm) and confirm aromatic bromine integration .

- Mass Spectrometry (EI-MS or ESI-MS) : Molecular ion peaks (e.g., m/z 291.12 for C₁₃H₈BrFN₂ derivatives) validate molecular weight .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 57.39%, H: 2.90%, N: 12.18% for C₂₂H₁₅BrN₄OS) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX programs are widely used for refinement (e.g., space groups P21/c or P21/n for indazole derivatives) .

Advanced Research Questions

Q. How does the substitution at the 4-position (2-methoxyethoxy group) influence the compound’s reactivity or biological activity?

- Methodological Answer : The 2-methoxyethoxy group enhances solubility in polar solvents (e.g., DMSO, methanol) and may modulate electronic effects:

- Electronic Effects : The ether oxygen donates electron density, altering indazole’s aromatic ring reactivity in electrophilic substitutions .

- Biological Activity : In indazole-based inhibitors, substituents at the 4-position improve binding to hydrophobic pockets (e.g., IDO1 enzyme active sites). SAR studies show IC₅₀ values correlate with substituent bulk and polarity .

- Experimental Validation : Docking simulations (e.g., AutoDock Vina) and competitive inhibition assays (e.g., IDO1 enzymatic assays) quantify substituent effects .

Q. What challenges arise in crystallographic characterization of such indazole derivatives, and how can they be addressed?

- Methodological Answer : Challenges include:

- Crystal Twinning : Common in centrosymmetric space groups (e.g., P21/c). Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands .

- Disorder in Methoxyethoxy Chains : Apply restraints (e.g., SIMU/DELU in SHELXL) to model flexible groups .

- Data Collection : High-resolution synchrotron data (≤1.0 Å) minimizes errors. For example, osmium-indazole complexes were resolved using Mo-Kα radiation (λ = 0.71073 Å) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validation strategies include:

- Multi-Nuclear NMR : Compare ¹H, ¹³C, and ¹⁹F NMR (if applicable) to confirm substituent positions .

- HSQC/HMBC Experiments : Resolve coupling ambiguities (e.g., differentiating N-bound vs. C-bound protons in indazole) .

- Complementary Techniques : Use X-ray crystallography to validate NMR assignments. For example, crystallographic bond lengths (e.g., Os–N bonds in osmium complexes) corroborate NMR-derived geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.